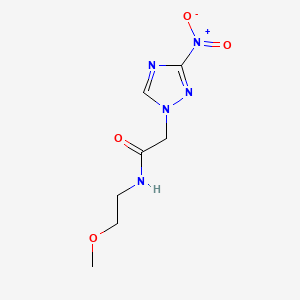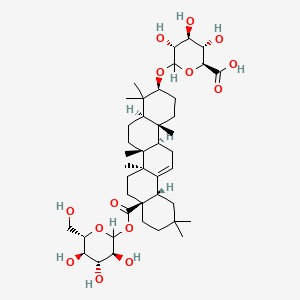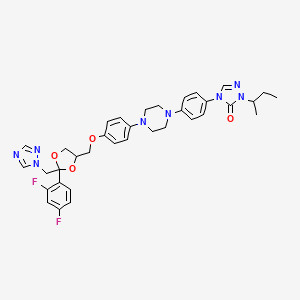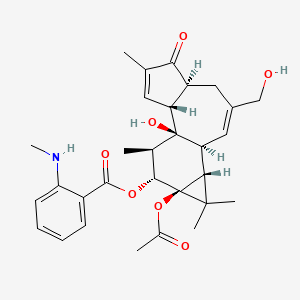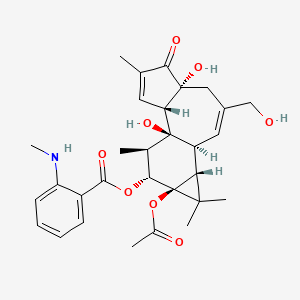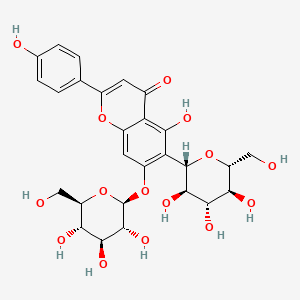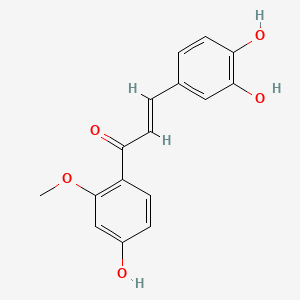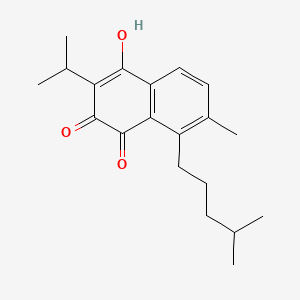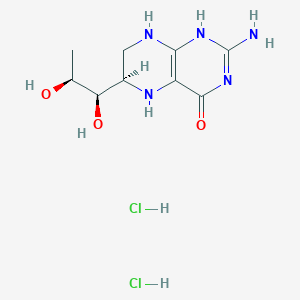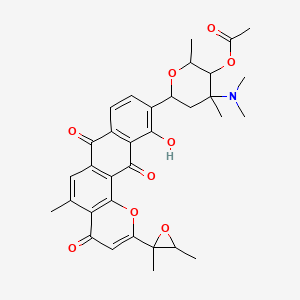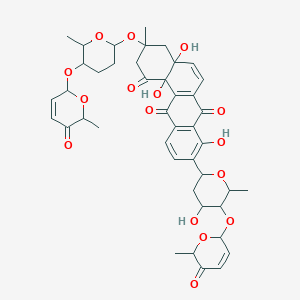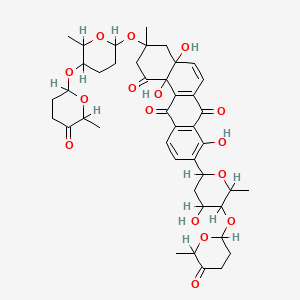
Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
説明
Selective EP1 receptor antagonist (Ki values are 1.3 (EP1), 61.1 (EP2), 17.5 (EP3) and >100 μM (EP4). Active in vitro and centrally in vivo. Attenuates neurotoxicity and is an antitumorigenic agent.
The prostaglandin E2 (PGE2) receptor EP1 is involved in triggering PGE2-mediated pain as well as neuronal survival and growth. SC-51089 is a selective EP1 antagonist, first shown to have in vivo analgesic activity in mice (ED50 = 6.3 mg/kg when given subcutaneously) and in the rat. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo. In addition, SC-51089 is neuroprotective, attenuating neuronal cell death in response to oxidative stress, an effect that is also found in EP1-/- mice and mediated by PGE2.4,5
A selective EP1 prostanoid receptor antagonist that attenuates prostaglandin E2-induced neuronal cell death in vitro and slows tumor growth in vivo. Its neuroprotective effect may potentially have therapeutic application in human stroke.
SC-51089, also known as CID132748, is a spotent PGE2 antagonist, and selective for the EP1 receptor subtype with antinociceptive activity. SC-51089 also inhibits the growth of glioma cell lines in vitro (IC50 = ~1 μM) and slows tumor growth in vivo
科学的研究の応用
Prostaglandin E2 Receptor EP1 Antagonism
SC 51089 is a selective antagonist of the prostaglandin E2 receptor EP1 subtype . This application is crucial in research related to inflammation and pain, as prostaglandin E2 (PGE2) plays a significant role in these physiological processes. By inhibiting the EP1 receptor, SC 51089 can be used to study the pathways of pain and inflammatory responses, potentially leading to the development of new analgesic and anti-inflammatory drugs.
Respiratory System Studies
The respiratory system is another area where prostaglandins exert significant effects, particularly in bronchodilation and inflammation. SC 51089 can be used to study respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where prostaglandin signaling may be a contributing factor.
Each of these applications of SC 51089 offers a unique avenue for scientific exploration and potential therapeutic development. The compound’s specificity towards the EP1 receptor makes it a valuable tool in biomedical research across various fields. The information provided is based on the current understanding of the compound’s properties and its role in scientific research .
作用機序
Target of Action
SC 51089 is a selective antagonist of the prostaglandin E2 EP1 receptor . The EP1 receptor is one of the four identified G-protein coupled receptors (EP1, EP2, EP3, and EP4) for prostaglandin E2 (PGE2), which is a bioactive lipid that contributes to inflammatory responses .
Mode of Action
SC 51089 acts by selectively antagonizing the EP1 receptor . This means it binds to the EP1 receptor and blocks its activation by PGE2, thereby inhibiting the downstream effects of PGE2 signaling .
Biochemical Pathways
The primary pathway affected by SC 51089 is the PGE2 signaling pathway . PGE2 is known to play a key role in the initiation and progression of neuroinflammatory conditions . By blocking the EP1 receptor, SC 51089 can inhibit the neurotoxic effects of PGE2 .
Result of Action
The antagonism of the EP1 receptor by SC 51089 has been shown to have neuroprotective effects. In vitro studies have demonstrated that SC 51089 can reduce Aβ peptide neurotoxicity, a key factor in the development of Alzheimer’s disease . This suggests that SC 51089 could potentially be used as a therapeutic agent in conditions where PGE2-mediated neuroinflammation is a contributing factor .
特性
IUPAC Name |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHJTXDPDGKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163259 | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide monohydrochloride | |
CAS RN |
146033-02-5 | |
| Record name | SC 51089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146033-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SC-51089 interact with the EP1 receptor?
A1: SC-51089 competitively binds to the EP1 receptor, preventing the binding of its endogenous ligand, PGE2 [, , ]. This effectively blocks the downstream signaling cascade initiated by PGE2.
Q2: What are the downstream effects of EP1 receptor antagonism by SC-51089?
A2: EP1 receptor antagonism by SC-51089 has been shown to:
- Reduce neuronal damage: Studies have demonstrated that SC-51089 can mitigate hemin-induced neurotoxicity [], potentially by attenuating intracellular calcium influx mediated by the EP1 receptor [].
- Prevent seizure-associated P-glycoprotein upregulation: SC-51089 abolishes seizure-induced P-glycoprotein up-regulation at the blood-brain barrier in rats, suggesting potential for improving antiepileptic drug efficacy [].
- Influence cerebral blood flow: Research indicates SC-51089 can attenuate the increase in cerebral blood flow induced by hypercapnia [], highlighting the role of EP1 in cerebrovascular regulation.
- Impact spontaneous rhythmic contractions: In rabbit detrusor muscle, SC-51089 inhibits spontaneous rhythmic contractions, suggesting involvement of EP1 receptors in smooth muscle activity [, ].
Q3: What is the molecular formula and weight of SC-51089?
A3: The molecular formula of SC-51089 is C23H21ClN4O3 • HCl, and its molecular weight is 473.38 g/mol.
Q4: Is there spectroscopic data available for SC-51089?
A4: While the provided research does not include specific spectroscopic data, techniques like NMR and mass spectrometry have likely been used for structural confirmation [, ].
Q5: How do structural modifications of SC-51089 affect its activity?
A5: Research has focused on modifying the diacylhydrazine moiety of SC-51089 [, ]. Replacing this group with isosteric and isoelectronic groups resulted in analogs retaining analgesic and EP1 antagonist activity [].
Q6: What is the impact of these modifications on the potency and selectivity of SC-51089 analogs?
A6: Detailed structure-activity relationship studies are needed to fully elucidate the impact of structural modifications on the potency and selectivity of SC-51089 analogs for the EP1 receptor.
Q7: What in vitro models have been used to study the effects of SC-51089?
A7:
- Primary neuronal cultures: SC-51089 demonstrated neuroprotective effects against hemin-induced toxicity in cortical neurons [].
- HEK293 cells expressing EP1 receptors: These cells were utilized in reporter gene assays to characterize the antagonist activity of SC-51089 [].
Q8: What are the key findings from in vivo studies using SC-51089?
A8: In vivo studies revealed:
- Protection against seizure-induced P-glycoprotein upregulation in rats [].
- Attenuation of hypercapnia-induced cerebral blood flow increase in mice [].
- Variable effects in traumatic brain injury models, with limited impact on acute neurological and anatomical outcomes in some studies [, ], while others suggest potential for exacerbating delayed neurodegeneration [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



